molecular formula C9H16N2O4 B3101981 2-Methyl-2,6-diazaspiro[3.4]octane oxalate CAS No. 1408074-75-8

2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Katalognummer B3101981
CAS-Nummer: 1408074-75-8
Molekulargewicht: 216.23
InChI-Schlüssel: SHUUQKINHURNAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Methyl-2,6-diazaspiro[3.4]octane oxalate” is a chemical compound with the CAS Number: 135380-30-2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 2-methyl-2,6-diazaspiro[3.4]octane oxalate .


Synthesis Analysis

The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane involves several steps. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .


Molecular Structure Analysis

The InChI code for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate is 1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-2,6-diazaspiro[3.4]octane are complex and can lead to various products. For instance, in the absence of benzylamine, cycloaromatization under certain conditions led to the formation of oxazole .

Wissenschaftliche Forschungsanwendungen

Hepatitis B Treatment

This compound has been mentioned in the context of a hepatitis B capsid protein inhibitor . This suggests that it could have potential applications in the treatment of hepatitis B, a serious liver infection caused by the hepatitis B virus.

Cancer Treatment

The compound has also been associated with a menin-MLL1 interaction inhibitor . This implies that it could be used in the development of treatments for certain types of cancer. The menin-MLL1 interaction is a critical driver of MLL-rearranged leukemia, and disrupting this interaction has emerged as a promising therapeutic strategy.

Modulation of Cellular Signaling

It has been reported as a MAP and PI3K signaling modulator . MAP and PI3K are important cellular signaling pathways involved in cell growth, survival, and differentiation. Modulating these pathways could have implications in various diseases, including cancer and immune disorders.

Dopamine D3 Receptor Antagonist

The compound has been identified as a selective dopamine D3 receptor antagonist . This suggests potential applications in the treatment of neurological and psychiatric disorders, as D3 receptors are implicated in several conditions, including Parkinson’s disease and schizophrenia.

Diabetes Treatment

Finally, it has been associated with VDAC1 inhibitors . VDAC1 is a protein that plays a crucial role in the metabolism of glucose in the body. Therefore, inhibitors of this protein could potentially be used in the treatment of diabetes.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-Methyl-2,6-diazaspiro[3.4]octane can be found online . It’s important to handle this compound with appropriate safety measures.

Eigenschaften

IUPAC Name

2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUUQKINHURNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 2
Reactant of Route 2
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 3
Reactant of Route 3
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 4
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 5
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 6
2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.